

Application Notes and Protocols: In Vivo Imaging to Assess ONO-8130 Target Engagement

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Compound of Interest		
Compound Name:	ONO-8130	
Cat. No.:	B1677321	Get Quote

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Introduction

ONO-8130 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). [1][2][3][4][5][6][7][8][9][10] The EP1 receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including pain, inflammation, and hypertension.[11][12] **ONO-8130** holds therapeutic potential by blocking the signaling cascade initiated by PGE2 binding to the EP1 receptor. Understanding the in vivo target engagement of **ONO-8130**—the extent to which it binds to and occupies EP1 receptors in a living organism—is crucial for optimizing dosing regimens, establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and ultimately ensuring its therapeutic efficacy.

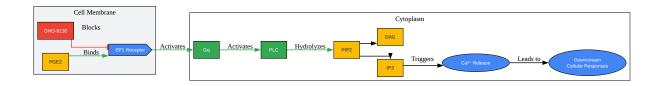
This document provides detailed application notes and protocols for assessing the target engagement of **ONO-8130** in vivo using non-invasive imaging techniques, specifically Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Signaling Pathway of the EP1 Receptor

The EP1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[12] [13][14] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a



conformational change, activating Gq. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses. **ONO-8130**, as an antagonist, competitively binds to the EP1 receptor, preventing PGE2 from binding and thereby inhibiting this signaling cascade.



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EP1 Receptor Signaling Pathway

In Vivo Imaging of ONO-8130 Target Engagement

PET and SPECT are highly sensitive molecular imaging techniques that allow for the non-invasive quantification of receptor occupancy in vivo.[11][13][14] The general principle involves the use of a radiolabeled tracer (radioligand) that specifically binds to the target receptor. By imaging the distribution and concentration of this radioligand, one can determine the density and availability of the receptors.

To assess the target engagement of **ONO-8130**, a study would typically involve a baseline scan with the radioligand to measure the initial receptor availability, followed by the administration of a therapeutic dose of unlabeled **ONO-8130** and a second scan. The reduction in radioligand binding in the second scan reflects the occupancy of the EP1 receptors by **ONO-8130**.

Radiosynthesis of a Suitable Radioligand



As no dedicated EP1 receptor radioligand is readily available, a common strategy is to radiolabel the drug molecule of interest itself. Given the chemical structure of **ONO-8130**, which contains a carboxylic acid group and aromatic rings, two potential radiolabeling strategies are proposed:

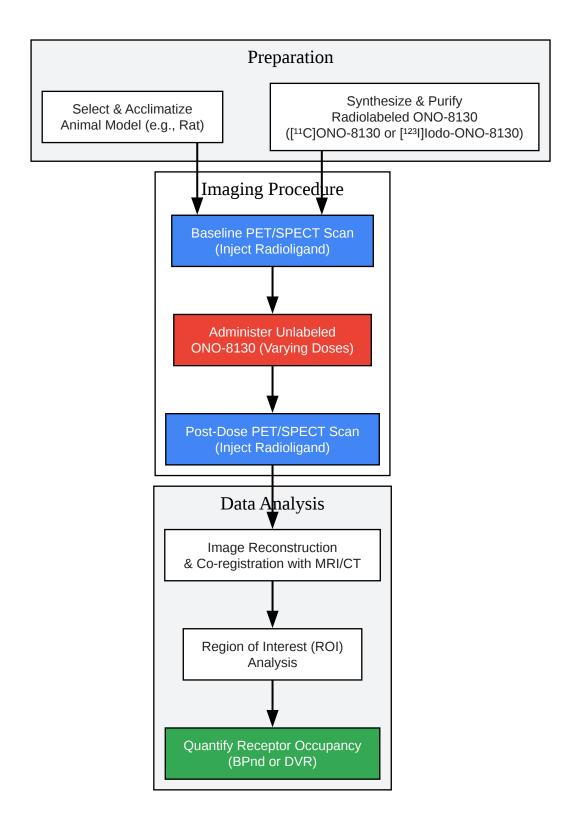
- [¹¹C]ONO-8130 for PET Imaging: The carboxylic acid moiety of ONO-8130 can be labeled with Carbon-11 (t½ ≈ 20.4 min) via [¹¹C]CO₂ or [¹¹C]CO fixation methods.[2][5][6][11][13] This approach is attractive as it introduces the radioisotope at a position that is unlikely to alter the pharmacological properties of the molecule.
- [¹²³l]lodo-**ONO-8130** for SPECT Imaging: An aromatic ring on the **ONO-8130** molecule could be labeled with Iodine-123 (t½ ≈ 13.2 hours) via electrophilic iodination.[15][16][17][18][19] This longer half-life allows for more flexible imaging protocols. The position of iodination would need to be carefully selected to minimize any impact on receptor binding affinity.

Experimental Protocols

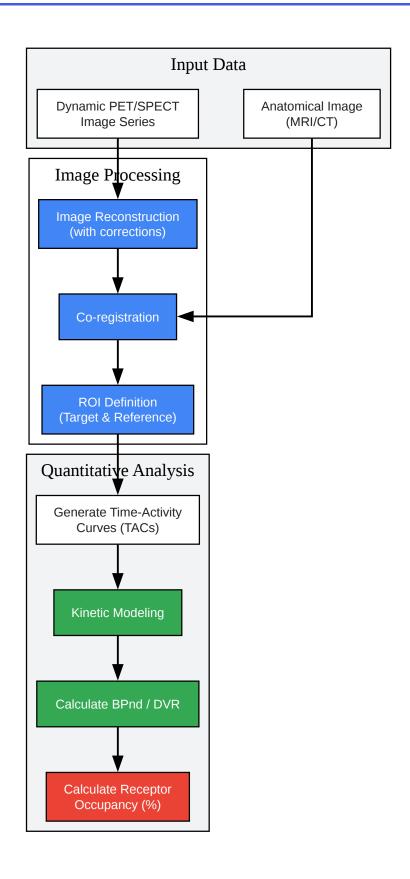
The following are detailed protocols for preclinical assessment of **ONO-8130** target engagement in rodents using PET and SPECT imaging.

General Experimental Workflow









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